molecular formula C13H9BrO2 B1335876 3'-Bromobiphenyl-3-carboxylic acid CAS No. 854237-06-2

3'-Bromobiphenyl-3-carboxylic acid

Cat. No. B1335876
M. Wt: 277.11 g/mol
InChI Key: MHIAOGTWZISBLM-UHFFFAOYSA-N
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Description

3'-Bromobiphenyl-3-carboxylic acid is a compound that belongs to the class of biphenyl carboxylic acids, which are characterized by a bromine atom attached to the biphenyl ring and a carboxylic acid functional group. Although the provided papers do not directly discuss 3'-Bromobiphenyl-3-carboxylic acid, they offer insights into the chemistry of related brominated aromatic compounds and their carboxylic acid derivatives.

Synthesis Analysis

The synthesis of brominated carboxylic acids and their derivatives is a topic of interest in several papers. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid was achieved using 4-bromodiphenyl as the starting material through acetylation and haloform reaction, with a high yield of 95% . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine and resulted in a 41.3% overall yield . These methods could potentially be adapted for the synthesis of 3'-Bromobiphenyl-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated carboxylic acids can be elucidated using various spectroscopic techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, NMR, MS, and IR techniques . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 3'-Bromobiphenyl-3-carboxylic acid once synthesized.

Chemical Reactions Analysis

Brominated carboxylic acids can participate in various chemical reactions due to the presence of reactive functional groups. The study of carboxylic acids as Lewis bases showed that they can form adducts with B(C6F5)3, which increases their Brønsted acidity and enables them to initiate carbocationic polymerization of isobutene . This enhanced reactivity could be relevant for 3'-Bromobiphenyl-3-carboxylic acid in the context of catalysis or synthesis of polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxylic acids are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding motifs of enantiopure and racemic 2-bromo-3-methylbutyric acid were studied to understand their solid-state interactions . Such studies are important for predicting the behavior of these compounds under different conditions and can provide insights into the properties of 3'-Bromobiphenyl-3-carboxylic acid, such as solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis Methods

The synthesis of related bromobiphenyl carboxylic acids involves various methods. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl via acetylation and haloform reaction demonstrates a process with high yield and simplicity (Zhu Yan-lon, 2015). Similarly, the novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including 3-bromo variants, using the Sandmeyer reaction, indicates the versatility in creating such compounds (L. Raveglia et al., 1997).

Chemical Properties and Applications

Bromobiphenyls, including compounds similar to 3'-Bromobiphenyl-3-carboxylic acid, are extensively used as flame retardants in textiles and other materials. Understanding their gas chromatographic properties and environmental fate is crucial for managing their use and potential environmental impact (G. Sundström et al., 1976).

Biochemical Relevance

Certain bromobiphenyl derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in medical research due to their roles in various physiological processes. The study of bromophenol derivatives incorporating cyclopropane moieties revealed their potential as inhibitors of these enzymes (M. Boztaş et al., 2015).

Advanced Material Applications

Compounds structurally similar to 3'-Bromobiphenyl-3-carboxylic acid have been studied for their potential in optical nonlinearity, indicating their suitability for applications in optical limiting devices. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share structural elements with bromobiphenyl carboxylic acids, demonstrates this application potential (B. Chandrakantha et al., 2013).

Safety And Hazards

According to the safety data sheet, 3’-Bromobiphenyl-3-carboxylic acid is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Irrit. 2 .

properties

IUPAC Name

3-(3-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIAOGTWZISBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408388
Record name 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromobiphenyl-3-carboxylic acid

CAS RN

854237-06-2
Record name 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Egleston, L Dong, AH Howlader, S Bhat… - ACS Chemical …, 2023 - ACS Publications
… We investigated the binding affinity of 5a using the competition assay and compared it to the affinities of its two fragments 4 and the 3′-bromobiphenyl-3-carboxylic acid (library …
Number of citations: 3 pubs.acs.org

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